

Physical and chemical properties of Suberylglycine-d2

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Compound of Interest		
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An In-depth Technical Guide to Suberylglycined2

This technical guide provides a comprehensive overview of the physical and chemical properties of **Suberylglycine-d2**, a deuterated form of the endogenous metabolite Suberylglycine. This document is intended for researchers, scientists, and professionals in drug development and metabolic research. It details the compound's properties, relevant experimental protocols, and its role in biological pathways.

Core Compound Information

Suberylglycine-d2 is the deuterated stable isotope-labeled version of Suberylglycine. Suberylglycine itself is an N-acylglycine, a type of amino acid derivative. In clinical contexts, it is known as a minor metabolite of fatty acids.[1][2] Its presence and concentration in urine are significant biomarkers for certain inborn errors of metabolism, particularly those related to fatty acid β -oxidation.[1][2][3]

Physical and Chemical Properties

The physical and chemical data for **Suberylglycine-d2** are summarized below. While some specific physical properties like melting and boiling points are not readily available in the literature, the available data provides a solid foundation for its use as an analytical standard.



Property	Value	Source
Molecular Formula	C10H15D2NO5	LGC Standards
Molecular Weight	233.258 g/mol	LGC Standards
Exact Mass	233.1232	LGC Standards
Physical Description	Solid	[3]
CAS Number	1219799-02-6	LGC Standards
Unlabeled CAS Number	60317-54-6	LGC Standards
Solubility	DMSO: 100 mg/mL (432.43 mM; with ultrasonic treatment); Slightly soluble in Methanol.[3]	MedchemExpress, Cayman Chemical
SMILES	[2H]C([2H]) (NC(=O)CCCCCC(=O)O)C(= O)O	LGC Standards
InChI	InChI=1S/C10H17NO5/c12- 8(11-7-10(15)16)5-3-1-2-4-6- 9(13)14/h1-7H2,(H,11,12) (H,13,14)(H,15,16)/i7D2	LGC Standards

Metabolic Significance and Signaling Pathway

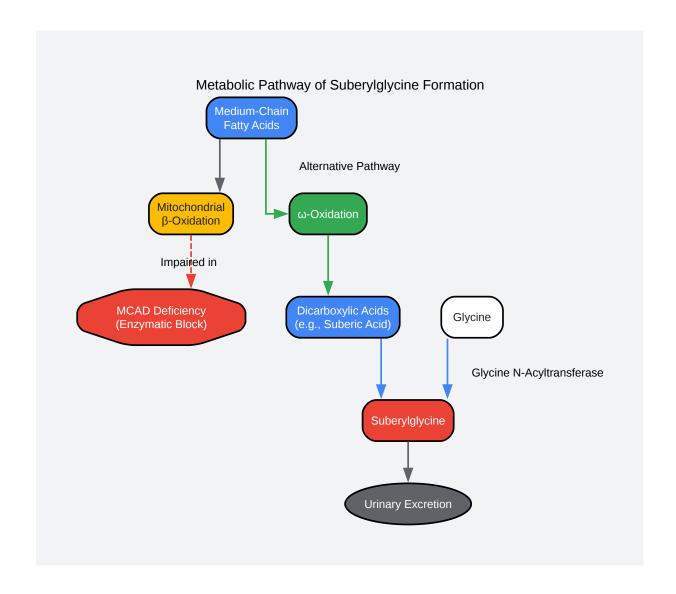
Suberylglycine is formed endogenously through the conjugation of suberic acid (an eight-carbon dicarboxylic acid) with glycine.[3] This reaction is catalyzed by glycine N-acyltransferase.[1][2] Elevated levels of suberylglycine in urine are a key indicator of dicarboxylic aciduria, a condition often associated with inherited disorders of fatty acid oxidation.[5]

One of the most well-documented of these disorders is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. [5][6] In individuals with MCAD deficiency, the impaired β -oxidation of medium-chain fatty acids leads to an accumulation of their metabolites. The body attempts to clear these excess fatty acids through alternative metabolic pathways, including ω -



oxidation, which results in the formation of dicarboxylic acids like suberic acid. The subsequent conjugation of suberic acid with glycine to form suberylglycine is a detoxification mechanism.[7]

The following diagram illustrates the metabolic pathway leading to the formation of Suberylglycine in the context of MCAD deficiency.



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Metabolic pathway of Suberylglycine formation.

Experimental Protocols



The following sections detail generalized experimental protocols relevant to the synthesis and analysis of **Suberylglycine-d2**.

General Synthesis of N-Acylglycines

While a specific protocol for the synthesis of **Suberylglycine-d2** is not publicly available, a general method for the synthesis of N-acylglycines can be adapted. This typically involves the acylation of glycine.

Materials:

- Glycine-d2
- Suberic acid
- A suitable activating agent for the carboxylic acid (e.g., thionyl chloride to form the acyl chloride, or a carbodiimide like DCC)
- An appropriate solvent (e.g., a non-protic solvent like THF or DCM)
- A base to neutralize the resulting acid (e.g., triethylamine or pyridine)

Procedure:

- Activation of Suberic Acid: Convert suberic acid to a more reactive species. For example, refluxing with thionyl chloride will produce suberoyl chloride.
- Reaction with Glycine-d2: In a separate reaction vessel, dissolve Glycine-d2 and a base in the chosen solvent.
- Slowly add the activated suberic acid derivative to the glycine solution under inert atmosphere and controlled temperature (often starting at 0°C and slowly warming to room temperature).
- Work-up and Purification: After the reaction is complete, the mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
 The organic layer is then dried and the solvent evaporated.



 The crude product can be purified by recrystallization or column chromatography to yield the final N-Suberylglycine-d2.

Analysis of Urinary Organic Acids by GC-MS

The analysis of Suberylglycine in urine is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) after extraction and derivatization.

Materials:

- Urine sample
- Internal standard (e.g., a stable isotope-labeled organic acid not present in the sample)
- Ethyl acetate for extraction
- A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
- Anhydrous sodium sulfate
- Nitrogen gas for evaporation

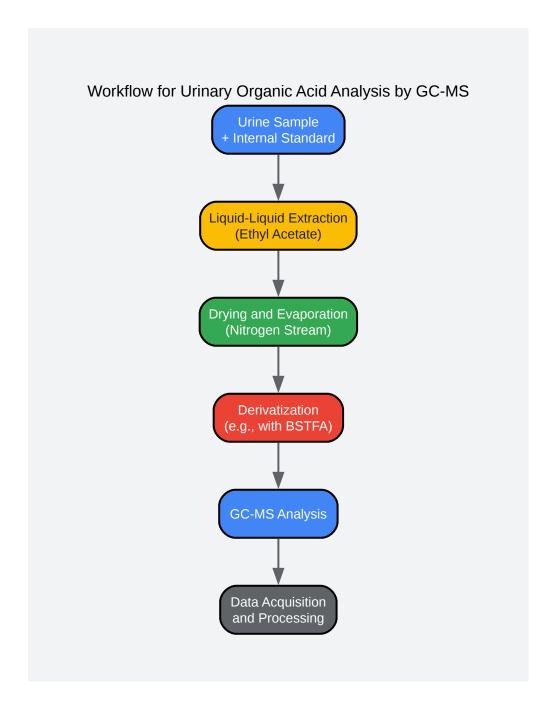
Procedure:

- Sample Preparation: To a known volume of urine, add the internal standard.
- Extraction: Acidify the urine sample (e.g., with HCl) and extract the organic acids with ethyl acetate. Repeat the extraction multiple times and pool the organic layers.
- Drying and Evaporation: Dry the pooled organic extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Derivatization: Reconstitute the dried extract in a small volume of a suitable solvent and add the derivatizing agent (e.g., BSTFA). Heat the mixture (e.g., at 60-80°C) for a specified time to convert the organic acids into their volatile trimethylsilyl (TMS) esters.
- GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved on a suitable capillary column, and the mass spectrometer is used for detection



and quantification.

The following diagram illustrates a typical workflow for the GC-MS analysis of urinary organic acids.



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Typical workflow for GC-MS analysis of urinary organic acids.



Conclusion

Suberylglycine-d2 is a crucial tool for researchers studying inborn errors of metabolism. Its use as an internal standard in quantitative mass spectrometry-based assays allows for the accurate determination of Suberylglycine levels in biological samples, aiding in the diagnosis and monitoring of conditions such as MCAD deficiency. The information and protocols provided in this guide offer a technical foundation for the application of **Suberylglycine-d2** in a research setting.

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